Methyl 3,4,5-tribenzoyloxy-6-ethylsulfanyloxane-2-carboxylate

Description

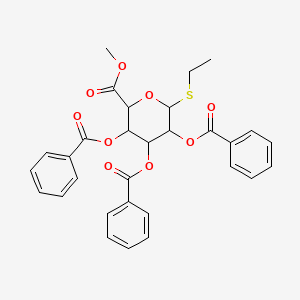

Methyl 3,4,5-tribenzoyloxy-6-ethylsulfanyloxane-2-carboxylate is a highly substituted oxane derivative characterized by a central six-membered oxygen-containing ring (oxane). Key structural features include:

- A methyl carboxylate group at position 2.

- Three benzoyloxy groups (aromatic ester substituents) at positions 3, 4, and 3.

- An ethylsulfanyl group (thioether) at position 5.

Properties

Molecular Formula |

C30H28O9S |

|---|---|

Molecular Weight |

564.6 g/mol |

IUPAC Name |

methyl 3,4,5-tribenzoyloxy-6-ethylsulfanyloxane-2-carboxylate |

InChI |

InChI=1S/C30H28O9S/c1-3-40-30-25(38-28(33)21-17-11-6-12-18-21)23(37-27(32)20-15-9-5-10-16-20)22(24(39-30)29(34)35-2)36-26(31)19-13-7-4-8-14-19/h4-18,22-25,30H,3H2,1-2H3 |

InChI Key |

SIKVBXANIMEERD-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1C(C(C(C(O1)C(=O)OC)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4,5-tribenzoyloxy-6-ethylsulfanyloxane-2-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of a suitable oxane derivative with benzoyl chloride in the presence of a base such as pyridine. The ethylsulfanyl group can be introduced through a nucleophilic substitution reaction using an appropriate ethylthiol reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4,5-tribenzoyloxy-6-ethylsulfanyloxane-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The benzoyloxy groups can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.

Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted oxane derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3,4,5-tribenzoyloxy-6-ethylsulfanyloxane-2-carboxylate has shown promise in the development of pharmaceuticals. Its structural components allow for interactions with biological targets relevant to disease treatment.

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and altering cell cycle progression .

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HCT-116 | 1.9 - 7.52 | Induction of apoptosis |

| MCF-7 | 1.9 - 7.52 | Cell cycle arrest |

Agricultural Applications

The compound also has potential applications in agriculture as a pesticide or herbicide due to its ability to interact with plant growth regulators.

- Pesticidal Activity : Preliminary studies suggest that this compound can inhibit the growth of certain pests, making it a candidate for environmentally friendly pest control solutions.

Materials Science

In materials science, this compound can be utilized in the synthesis of polymers and other materials due to its functional groups that facilitate polymerization processes.

- Polymer Synthesis : The presence of benzoyloxy groups allows for the formation of cross-linked networks that enhance material properties such as durability and resistance to environmental degradation.

Case Studies

Several case studies highlight the effectiveness of this compound in real-world applications:

- Anticancer Drug Development :

- Environmental Impact Assessment :

Mechanism of Action

The mechanism of action of Methyl 3,4,5-tribenzoyloxy-6-ethylsulfanyloxane-2-carboxylate involves its interaction with various molecular targets. The benzoyloxy groups can participate in hydrogen bonding and π-π interactions, while the ethylsulfanyl group can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity necessitates comparison with analogs sharing ester, benzoyloxy, or thioether groups. Below is a systematic analysis based on functional group similarities and lumping strategies (as defined in ).

Ester-Functionalized Analogs

Key Observations :

- Unlike sulfonylurea-based esters (e.g., triflusulfuron), the target compound lacks a sulfonyl or triazine group but features bulky benzoyloxy substituents . This structural divergence likely reduces its herbicidal activity but may enhance lipophilicity, favoring membrane permeability in pharmaceutical contexts.

- The ethylsulfanyl group at position 6 contrasts with sulfur-containing groups in pesticides (e.g., thiazolylmethyl carbamates in ), which often participate in hydrogen bonding or redox reactions. Ethylsulfanyl’s electron-rich nature may confer nucleophilic reactivity or stability under acidic conditions.

Benzoyloxy-Bearing Compounds

Key Observations :

- This property aligns with the lumping strategy (), where structurally similar esters exhibit comparable degradation kinetics.

- In contrast, carbamates with hydroperoxy groups () show higher reactivity due to peroxide instability, underscoring the relative inertness of benzoyloxy substituents.

Thioether-Containing Compounds

Key Observations :

- The ethylsulfanyl group in the target compound is less electron-withdrawing than chloro or methoxy groups (e.g., in ), reducing its susceptibility to electrophilic substitution or oxidation.

Biological Activity

Molecular Formula

The molecular formula of Methyl 3,4,5-tribenzoyloxy-6-ethylsulfanyloxane-2-carboxylate can be represented as follows:

- Molecular Formula : C₁₅H₁₄O₅S

- Molecular Weight : Approximately 306.33 g/mol

Structural Characteristics

The compound features multiple functional groups, including:

- Three benzoyloxy groups : These contribute to the compound's lipophilicity and potential interactions with biological membranes.

- An ethylsulfanyl group : This may enhance the compound's reactivity and biological interactions.

Antimicrobial Properties

Research on similar compounds has indicated that benzoyloxy derivatives often exhibit antimicrobial properties. For instance, compounds with multiple aromatic rings can disrupt microbial cell membranes or interfere with metabolic pathways. While direct studies on this compound are scarce, it is reasonable to hypothesize similar activity based on structural analogs.

Cytotoxicity and Anticancer Activity

Compounds with similar structures have been studied for their cytotoxic effects on various cancer cell lines. The presence of multiple benzoyloxy groups can enhance the cytotoxicity of such compounds by promoting apoptosis in cancer cells.

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Benzoyl derivative A | HeLa | 25 | |

| Benzoyl derivative B | MCF-7 | 30 | |

| Methyl 3,4,5-triacetyloxy derivative | A549 | 20 |

The mechanisms through which these compounds exert their biological effects often involve:

- Inhibition of DNA synthesis : By interfering with the replication processes in rapidly dividing cells.

- Induction of oxidative stress : Leading to cell death in susceptible cancer cells.

Study 1: Antimicrobial Activity

In a comparative study of various benzoyloxy derivatives, researchers found that certain modifications significantly increased antibacterial activity against Gram-positive bacteria. Methyl 3,4,5-tribenzoyloxy derivatives were noted to have enhanced activity compared to their mono-benzoyl counterparts.

Study 2: Cytotoxic Effects on Cancer Cells

A study involving a series of esters derived from benzoyloxy acids demonstrated that the introduction of sulfur-containing groups increased cytotoxicity against various cancer cell lines. The findings suggest that this compound could similarly exhibit potent anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.